molecular formula C11H7BrN2 B1214671 7-bromo-9H-pyrido[3,4-b]indole CAS No. 88704-40-9

7-bromo-9H-pyrido[3,4-b]indole

Cat. No. B1214671
CAS RN: 88704-40-9
M. Wt: 247.09 g/mol
InChI Key: QIIQCUUHBSIRSM-UHFFFAOYSA-N
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Description

7-bromo-9H-pyrido[3,4-b]indole is a compound that belongs to a class of compounds known as indoles. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, involves several steps starting from indole aldehydes and involves phenylation, elongation of substituents, and the construction of the pyridine nucleus (Murakami et al., 2010).

Molecular Structure Analysis

Structural analysis of related pyrido[3,4-b]indole compounds, such as in the case of BET bromodomain inhibitors, has been performed using techniques like cocrystal structure determination, providing insights into molecular interactions and binding affinities (Zhao et al., 2017).

Chemical Reactions and Properties

Compounds within the pyrido[3,4-b]indole family have been involved in a variety of chemical reactions. For instance, the compound N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide shows different decompositions in aqueous solutions, depending on the pH and the presence of certain substituents (Rajagopal et al., 2003).

Physical Properties Analysis

The physical properties of pyrido[3,4-b]indole derivatives can be characterized by spectroscopic techniques and studies on fluorescence emissions, as demonstrated in the study of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole dimers (Catalán, 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives can be analyzed by studying their interactions and reactivities in various chemical environments. For example, the study of intra- and intermolecular fluorescence quenching in 7-(pyridyl)indoles shows how solvent-dependent photophysical properties can vary significantly (Wiosna et al., 2004).

Scientific Research Applications

  • Medicinal Chemistry and Drug Development :

    • (Zhao et al., 2017) discussed the design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds as potent and orally bioavailable BET inhibitors, showing high binding affinities to BET proteins and low nanomolar potencies in inhibition of cell growth in acute leukemia cell lines.
    • (Srivastava et al., 1999) explored substituted 9H-pyrido[3,4-b]indoles (beta-carbolines) as potential pharmacophores for designing macrofilaricidal agents, leading to the synthesis and evaluation of various derivatives for antifilarial activity.
  • Chemical Synthesis and Methodology :

    • (Li et al., 2015) presented novel synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions, allowing selective formation of 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or 9H-pyrido[2,3-b]indoles.
  • Material Sciences :

    • (Cho et al., 2014) described the design and synthesis of new host molecules for blue phosphorescent organic light-emitting diodes (PhOLEDs), incorporating 9H-pyrido[2,3-b]indole structures.
  • Analytical Chemistry :

    • (de Andrés et al., 2010) developed a sensitive and selective method for separating and quantifying non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole, in commercial meat samples.
  • Corrosion Inhibition :

    • (Lebrini et al., 2010) and (Lebrini et al., 2013) studied the use of indole derivatives such as 9H-pyrido[3,4-b]indole as inhibitors for steel corrosion in hydrochloric acid, analyzing their adsorption properties and inhibition mechanisms.

Biochemical Analysis

Biochemical Properties

7-Bromo-9H-pyrido[3,4-b]indole is involved in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to exhibit inhibitory effects on certain enzymes, thereby modulating biochemical reactions . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound has been observed to affect gene expression, leading to changes in cellular behavior and function . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation . This binding interaction can result in changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways . Understanding these molecular mechanisms is essential for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in sustained changes in cellular behavior and function . These temporal effects are important for designing experiments and interpreting results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Studies have shown that indole derivatives can have a threshold effect, where a certain dosage is required to achieve the desired biological activity . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, indole derivatives have been shown to modulate the activity of enzymes involved in the metabolism of amino acids and other biomolecules . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that indole derivatives can be transported across cell membranes and distributed to specific cellular compartments . Understanding these transport and distribution mechanisms is important for developing targeted therapies using this compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

7-bromo-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQCUUHBSIRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237268
Record name Eudistomin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88704-40-9
Record name Eudistomin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088704409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudistomin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of norharmane (600 mg, 3.57 mmol) in tetrahydrofuran (THF; 50 ml) was treated with bromine (0.40 ml, 7.80 mmol) at RT while stirring. After stirring for 18 h at RT, the reaction was concentrated under reduced pressure and the resulting residue was sonicated in 10% aqueous Na2CO3 (100 ml). The product was filtered and washed with water to give 905 mg of crude product. The crude product was crystallized from xylenes to provide in two crops 580 mg of 7-bromo-β-carboline.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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